3-Methanesulfinylpropanoic acid
Overview
Description
3-Methanesulfinylpropanoic acid, also known as 3-(Methylsulfinyl)propanoic acid, is an organic compound with the molecular formula C4H8O3S and a molecular weight of 136.17 g/mol . It is characterized by the presence of a sulfinyl group attached to a propanoic acid backbone. This compound is known for its white to off-white semi-solid appearance and is sensitive to air and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methanesulfinylpropanoic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 3-(Methylthio)propanoic acid using oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfinylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), sodium periodate (NaIO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-(Methylsulfonyl)propanoic acid.
Reduction: 3-(Methylthio)propanoic acid.
Substitution: Various esters, amides, and other derivatives.
Scientific Research Applications
3-Methanesulfinylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3-Methanesulfinylpropanoic acid involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)propanoic acid: Similar structure but with a sulfide group instead of a sulfinyl group.
3-(Methylsulfonyl)propanoic acid: Similar structure but with a sulfone group instead of a sulfinyl group.
2-Methanesulfinylacetic acid: Similar sulfinyl group but attached to an acetic acid backbone.
Uniqueness
3-Methanesulfinylpropanoic acid is unique due to its specific combination of a sulfinyl group and a propanoic acid backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-methylsulfinylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-8(7)3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSJFOQLAOTISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60522773 | |
Record name | 3-(Methanesulfinyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-85-8 | |
Record name | 3-(Methanesulfinyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methanesulfinylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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